Non-3-enyl acetate
Description
Defining the Chemical Entity: Nomenclature and Academic Context of (Z)-3-Nonen-1-yl Acetate (B1210297)
(Z)-3-Nonen-1-yl acetate is the specific isomer of Non-3-enyl acetate that is often the focus of scientific research. Its chemical formula is C11H20O2, and it has a molecular weight of 184.27 g/mol . nih.gov The "Z" designation in its name refers to the stereochemistry of the double bond between the third and fourth carbon atoms in the nonenyl chain, indicating that the higher priority substituents are on the same side of the double bond. This specific spatial arrangement is crucial to its biological activity and scent profile.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [(Z)-non-3-enyl] acetate. nih.gov It is also known by several synonyms, including cis-3-Nonenyl acetate and pear acetate. nih.gov The compound is a colorless liquid and is very slightly soluble in water but soluble in ethanol. nih.gov
Table 1: Chemical and Physical Properties of (Z)-3-Nonen-1-yl Acetate
Historical Trajectories and Foundational Discoveries in Alkenyl Acetate Research
The study of alkenyl acetates is rooted in the broader field of natural product chemistry and the investigation of insect pheromones. The development of techniques like gas chromatography-mass spectrometry (GC-MS) was instrumental in identifying these volatile compounds in complex natural mixtures.
Early research into insect communication revealed that many species use specific blends of volatile organic compounds, including various alkenyl acetates, for mate location and aggregation. For instance, research into the European grapevine moth led to the synthesis of (E,Z)-7,9-dodecadien-1-yl acetate, a key component of its sex pheromone. nih.gov
The synthesis of various alkenyl acetates has been a significant area of research, driven by the need for pure standards for biological testing and for use in pest management strategies. nih.gov Methodologies for the stereoselective synthesis of these compounds, ensuring the correct "Z" or "E" configuration of the double bond, have been a particular focus, as the biological activity is often highly dependent on the isomer. nih.govnih.gov The development of nickel-catalyzed cross-electrophile coupling reactions, for example, has provided new methods for synthesizing aliphatic alkenes from alkenyl acetates. dicp.ac.cn
Interdisciplinary Significance of this compound Research within Plant-Insect Interactions and Natural Product Chemistry
The importance of (Z)-3-Nonen-1-yl acetate and related alkenyl acetates extends across several scientific disciplines, most notably in understanding the complex interactions between plants and insects and in the field of natural product chemistry.
Plant-Insect Interactions:
Plants release a variety of volatile organic compounds (VOCs) in response to damage by herbivores. nih.gov These "green leaf volatiles" (GLVs), which include alcohols, aldehydes, and their corresponding acetates, serve multiple purposes. They can act as direct defenses by repelling herbivores or as indirect defenses by attracting the natural enemies of the herbivores. nih.gov
(Z)-3-Hexenyl acetate, a shorter-chain analogue of (Z)-3-Nonen-1-yl acetate, is one of the most well-studied GLVs. nih.govscience.gov Research has shown that it can attract predatory insects and parasitoids to the site of herbivore damage. nih.gov Similarly, (Z)-3-Nonen-1-ol, the alcohol precursor to (Z)-3-Nonen-1-yl acetate, has been identified as a volatile that can induce defense-related genes in maize seedlings. tandfonline.comresearchgate.net The acetylation of these alcohols to form compounds like (Z)-3-Nonen-1-yl acetate is a key step in the biosynthesis of these signaling molecules. tandfonline.com
Studies have shown that herbivorous insects can detect and respond to specific alkenyl acetates. nih.gov For example, electroantennogram (EAG) studies have demonstrated that the antennae of various insect species show distinct electrical responses to compounds like (Z)-3-hexenyl acetate. nih.gov This indicates that insects have evolved specific olfactory receptors to detect these plant-derived signals.
Natural Product Chemistry:
(Z)-3-Nonen-1-yl acetate and other alkenyl acetates are considered natural products, as they are biosynthesized by plants. The study of their biosynthesis, isolation, and characterization is a key area of natural product chemistry. The oxylipin pathway is a major route for the biosynthesis of GLVs, starting from linoleic or linolenic acid. nih.gov
The synthesis of these compounds in the laboratory is also a significant endeavor within organic chemistry. nih.govacs.org The ability to create these molecules synthetically allows for further investigation of their biological roles and for their potential use in agriculture for pest control, for example, in "attract and kill" strategies or for monitoring insect populations. science.gov
Table 2: Mentioned Compounds and their PubChem CIDs
Structure
2D Structure
3D Structure
Properties
CAS No. |
13049-89-3 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
[(E)-non-3-enyl] acetate |
InChI |
InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h7-8H,3-6,9-10H2,1-2H3/b8-7+ |
InChI Key |
LRQNQAVSERJKNU-BQYQJAHWSA-N |
SMILES |
CCCCCC=CCCOC(=O)C |
Isomeric SMILES |
CCCCC/C=C/CCOC(=O)C |
Canonical SMILES |
CCCCCC=CCCOC(=O)C |
Other CAS No. |
36809-53-7 |
Synonyms |
Acetic acid (E)-3-nonenyl ester |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of Non 3 Enyl Acetate
Chemo-Enzymatic Synthesis Approaches
Chemo-enzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions, offering a powerful strategy for producing fine chemicals like non-3-enyl acetate (B1210297) under mild and environmentally benign conditions. rsc.org Enzymes, particularly lipases, are widely employed due to their high selectivity and activity in non-aqueous media. semanticscholar.org
Lipase-Catalyzed Esterification and Transesterification Reactions
Lipases (E.C. 3.1.1.3) are highly efficient biocatalysts for ester synthesis through either direct esterification of an alcohol with a carboxylic acid or transesterification with an ester. scielo.brrsc.org These reactions are often performed in organic solvents or solvent-free systems to shift the reaction equilibrium towards synthesis. scielo.brresearchgate.net
Esterification:
Direct esterification involves the reaction of non-3-en-1-ol with acetic acid. The removal of water, a byproduct of the reaction, is crucial to drive the reaction towards the formation of the ester.
Transesterification:
Transesterification, or acyl transfer, is a common and efficient method for producing esters. In this process, an acyl group is transferred from a donor molecule, such as a vinyl ester or another acetate, to non-3-en-1-ol. Vinyl acetate is a particularly effective acyl donor as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction essentially irreversible. scielo.br
A notable example is the lipase-mediated acetylation of (Z)-hex-3-en-1-ol, a structurally similar alcohol, using ethylene (B1197577) glycol diacetate (EGDA) as the acetylating agent. In a scalable process, Lipozyme 435, an immobilized lipase (B570770) B from Candida antarctica, catalyzed the reaction to produce (Z)-hex-3-en-1-yl acetate in a 70% yield. semanticscholar.org The reaction was performed in neat EGDA, which also served as the solvent. semanticscholar.org
The synthesis of citronellyl acetate, another flavor ester, has been optimized using lipase-catalyzed transesterification. bibliotekanauki.pl Parameters such as temperature, enzyme concentration, and the molar ratio of substrates significantly impact the reaction yield. For instance, the highest conversion yield for citronellyl acetate (76.32%) was achieved at 41°C using a specific molar ratio of alcohol to acyl donor. bibliotekanauki.pl Similarly, the synthesis of dimer acid cyclocarbonate from 9-[(Z)-non-3-enyl]-10-octylnonadecanedioic acid, a derivative containing the non-3-enyl moiety, was successfully achieved using Novozym 435. mdpi.com The optimization of reaction conditions, including temperature (50°C), reaction time (10 hours), and solvent, was critical to achieving a high yield (76.00%). mdpi.com
Table 1: Lipase-Catalyzed Synthesis of Esters
| Catalyst | Substrate | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Lipozyme 435 | (Z)-hex-3-en-1-ol | Ethylene glycol diacetate | Neat | 40 | - | 70 | semanticscholar.org |
| Black cumin seedling lipase | Citronellol | Geranyl acetate | n-Hexane | 41 | 72 | 76.32 | bibliotekanauki.pl |
| Novozym 435 | 9-[(Z)-non-3-enyl]-10-octylnonadecanedioic acid | Glycerol carbonate | Acetonitrile | 50 | 10 | 76.00 | mdpi.com |
Biocatalytic Strategies for Stereoselective Synthesis
Biocatalysis offers powerful tools for the synthesis of stereochemically pure compounds, which is often challenging to achieve through traditional chemical methods. rsc.org Lipases are particularly useful for the kinetic resolution of racemic alcohols. In a kinetic resolution, one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the two enantiomers.
For instance, the enzymatic kinetic resolution of a racemic quinolone derivative was achieved via an acylation reaction using lipase from Candida antarctica B (CAL-B) and vinyl acetate as the acyl donor. nih.gov This resulted in the formation of the (R)-acetate and the unreacted (S)-alcohol, both with high enantiomeric excess. nih.gov A similar principle can be applied to the synthesis of enantiomerically enriched non-3-enyl acetate or its precursor, non-3-en-1-ol.
Another strategy is the enantioselective hydrolysis of a racemic ester. For example, the acetate of a racemic alcohol can be selectively hydrolyzed by a lipase, yielding an optically active alcohol and the remaining unreacted ester. The lipase from Mucor miehei has been used for the enantioselective hydrolysis of the acetate of (±)-oct-1-yn-3-ol, providing the (3S)-alcohol and the unreacted (R)-acetate. psu.edu This approach could be adapted to resolve racemic this compound.
Organic Synthesis Pathways
Traditional organic synthesis provides robust and scalable methods for the production of this compound. These methods often involve the esterification of the corresponding alcohol with an activated form of acetic acid or the construction of the carbon skeleton through various carbon-carbon bond-forming reactions.
Esterification Reactions Utilizing Acetic Anhydride (B1165640) or Acetyl Chloride
A straightforward and common method for the synthesis of this compound is the esterification of non-3-en-1-ol. To enhance the reactivity of the carboxylic acid, it is often activated by converting it into a more reactive derivative, such as an acid anhydride or an acid chloride.
Using Acetic Anhydride:
Acetic anhydride is a widely used acetylating agent for alcohols. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), which acts as a catalyst and scavenges the acetic acid byproduct. nih.govresearchgate.net A specific procedure for the synthesis of trans-2-nonenyl acetate involves heating trans-2-nonen-1-ol (B1238338) with acetic anhydride in pyridine. prepchem.com The reaction is maintained at elevated temperatures (110-125°C) for several hours to achieve a good yield. prepchem.com A patent also describes the acetylation of (E3)-3-alkenyl-alcohols with acetic anhydride in the presence of a pyridine compound. google.com
Using Acetyl Chloride:
Acetyl chloride is another highly reactive acetylating agent for the synthesis of esters from alcohols. vulcanchem.comherts.ac.ukasianpubs.org The reaction of an alcohol with acetyl chloride is rapid and exothermic, producing the corresponding acetate and hydrogen chloride (HCl). rsc.org Due to the release of HCl, a base such as pyridine or triethylamine (B128534) is often added to neutralize the acid and drive the reaction to completion.
Table 2: Synthesis of trans-2-Nonenyl Acetate using Acetic Anhydride
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield | Reference |
|---|---|---|---|---|---|---|
| trans-2-nonen-1-ol (0.2 mole) | Acetic anhydride (0.3 mole) | Pyridine (100 ml) | 110-125 | 5 | 33.0 g | prepchem.com |
Olefinic Transformations and Alkyl Chain Elongation Strategies
More complex synthetic routes involve the construction of the C9 carbon chain and the introduction of the C3-C4 double bond through various olefinic transformations and chain elongation strategies.
Olefin Metathesis:
Olefin cross-metathesis is a powerful catalytic reaction that allows for the formation of new carbon-carbon double bonds by exchanging alkylidene fragments between two different olefins. google.comuwindsor.ca This strategy could be employed to construct the non-3-enyl backbone from smaller, readily available alkenes. For example, a shorter chain terminal alkene could be cross-metathesized with another olefin to yield the desired C9 chain with the double bond at the C3 position. The choice of a suitable ruthenium-based metathesis catalyst is crucial for controlling the selectivity and efficiency of the reaction. caltech.edu
Alkyl Chain Elongation:
Alkyl chain elongation strategies can also be used to build the carbon framework of this compound. One such approach involves the alkylation of an acetylide. uib.no For instance, a smaller terminal alkyne could be deprotonated with a strong base to form an acetylide anion, which can then act as a nucleophile to displace a leaving group on an alkyl halide, thereby elongating the carbon chain. Subsequent partial reduction of the alkyne would yield the desired (Z)-alkene.
Control of Stereochemistry in Synthetic Routes
The stereochemistry of the C3-C4 double bond ((E) or (Z) isomer) is critical for the olfactory properties of this compound. Therefore, controlling the stereochemical outcome of the synthesis is of great importance.
Wittig Reaction:
The Wittig reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of the ylide (stabilized or non-stabilized) and the reaction conditions. For example, the use of stabilized ylides generally favors the formation of the (E)-alkene, while non-stabilized ylides often lead to the (Z)-alkene. This method has been used for the stereoselective synthesis of various unsaturated compounds, including insect pheromones with specific double bond geometries. researchgate.net
Stereoselective Reductions:
If the synthesis proceeds via an alkyne intermediate, the stereochemistry of the resulting alkene can be controlled during the reduction step. The reduction of an alkyne with sodium in liquid ammonia (B1221849) (Birch reduction) typically yields the (E)-alkene. In contrast, catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst, results in the syn-addition of hydrogen to produce the (Z)-alkene.
Rearrangement Reactions:
Certain pericyclic reactions, such as the vulcanchem.comresearchgate.net-Wittig-Still rearrangement, can be used to control the stereochemistry of newly formed double bonds and adjacent stereocenters. acs.org Similarly, the Ireland-Claisen rearrangement is another powerful tool for the stereocontrolled synthesis of γ,δ-unsaturated carboxylic acids, which can be further transformed into the desired alcohol and acetate.
Synthesis of Precursor Molecules for this compound Analogs
The primary and most direct precursor for the synthesis of this compound is its corresponding alcohol, non-3-en-1-ol. alfa-chemistry.comthegoodscentscompany.comnih.gov The synthesis of analogs of this compound, therefore, relies on the successful preparation of various substituted or structurally related unsaturated alcohols. Methodologies for these precursors often focus on achieving high stereoselectivity for the double bond.
A common strategy for synthesizing unsaturated alcohol precursors is the Wittig reaction, which is instrumental in establishing the geometry of the double bond. researchgate.net For instance, the stereoselective formation of a 7Z double bond in the synthesis of (3E,7Z)-3,7-tetradecadienyl acetate, a pheromone analog, is accomplished through a Wittig reaction. researchgate.net Similarly, a modified Knoevenagel condensation can be employed to form (E)-alk-3-enoic acids, which can be further converted to the desired alcohol precursors. researchgate.net
Research into the synthesis of structurally similar unsaturated alcohols provides a basis for creating a variety of this compound analogs. Examples of such precursor alcohols that have been synthesized include:
(Z)-undec-3-en-1-ol rsc.org
(Z)-dodec-3-en-1-ol rsc.org
cis-3-Hexen-1-ol , the precursor for cis-3-hexenyl acetate, is synthesized via the esterification of the alcohol with acetic acid. scentree.co
3-Buten-1-ol can be prepared by reacting propylene (B89431) and aqueous formaldehyde (B43269) in the presence of silica (B1680970) sand at high temperatures (250°-350° C) and pressures (50-800 atmospheres). google.com
The table below summarizes various precursor molecules and the key reactions involved in their synthesis, which are fundamental for producing a range of this compound analogs.
| Precursor Molecule | Key Synthetic Step/Method | Significance for Analog Synthesis |
|---|---|---|
| (Z)-Non-3-en-1-ol | Direct precursor to (Z)-non-3-enyl acetate. alfa-chemistry.comthegoodscentscompany.com | Foundation for the target molecule. |
| (3E,7Z)-3,7-tetradecadien-1-ol | Wittig reaction for Z-double bond; Knoevenagel condensation for E-double bond. researchgate.net | Provides a diene analog with specific stereochemistry. |
| cis-3-Hexen-1-ol | Standard precursor for the C6 analog, leaf acetate. scentree.co | Shorter chain analog. |
| 3-Buten-1-ol | Reaction of propylene and formaldehyde over silica sand. google.com | Provides a shorter, terminally unsaturated analog precursor. |
Chemical Derivatization for Functional Studies and Mechanistic Probes
Chemical derivatization is a process that chemically modifies a compound to make it suitable for a specific analytical method or to probe its chemical reactivity and reaction mechanisms. researchgate.net For this compound and its precursors, derivatization primarily targets the hydroxyl group of the precursor alcohol or the carbon-carbon double bond.
One notable example of derivatization for mechanistic studies involves the precursor, cis-3-nonen-1-ol. It can be converted to a seven-membered cyclic acetal (B89532) through a sulfenyletherification reaction using DMSO and oxalyl chloride. alfa-chemistry.com This reaction proceeds via an electrophilic addition to the double bond, forming a cis-thiiranium ion intermediate, which is then captured intramolecularly by the hydroxyl group. alfa-chemistry.com The stereospecific formation of the cis-configured cyclic acetal provides a probe into the mechanism of such cyclization reactions. alfa-chemistry.com
For functional studies, particularly for analysis by gas chromatography (GC), derivatization is often necessary to increase volatility and thermal stability. libretexts.org The most common methods are silylation, acylation, and alkylation. libretexts.org The hydroxyl group of non-3-en-1-ol can be readily derivatized using silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS). sigmaaldrich.com This process replaces the active hydrogen on the alcohol with a trimethylsilyl (B98337) (TMS) group, making the molecule more amenable to GC analysis. sigmaaldrich.com
The double bond also presents a site for derivatization. For instance, in lipid analysis, a technique involving iodine and methanol (B129727) has been adapted to selectively derivatize plasmenyl ether lipids at their vinyl ether double bond for mass spectrometric analysis. nih.gov A similar strategy could be applied to the alkene in this compound to create derivatives for advanced mass spectrometry-based functional studies or structural elucidation. Another approach involves reacting the double bond with reagents like 4,4′-dithiodipyridine (DTDP) or O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) hydrochloride (PFBHA), which introduce moieties that enhance ionization efficiency or detection sensitivity in mass spectrometry. encyclopedia.pub
The table below outlines various derivatization approaches applicable to this compound or its precursors.
| Target Functional Group | Derivatization Reaction | Reagent(s) | Purpose | Reference |
|---|---|---|---|---|
| Alkene & Hydroxyl (in precursor) | Sulfenyletherification / Cyclization | DMSO, Oxalyl chloride | Mechanistic probe of stereospecific intramolecular cyclization. | alfa-chemistry.com |
| Hydroxyl (in precursor) | Silylation | BSTFA, TMCS | Increases volatility for GC analysis (functional study). | sigmaaldrich.com |
| Alkene | Iodine/Methanol Addition | Iodine, Methanol | Creates derivatives for improved mass spectrometric characterization. | nih.gov |
| Alkene | Pentafluorobenzyl (PFB) Derivatization | PFB-Br | Enhances response at an electron capture (EC) detector in GC. | libretexts.org |
Elucidation of Biosynthetic Pathways and Natural Occurrence of Non 3 Enyl Acetate
Fatty Acid-Derived Volatile Organic Compound (VOC) Biosynthesis
The biosynthesis of Non-3-enyl acetate (B1210297) is deeply rooted in the metabolism of fatty acids, specifically C18 polyunsaturated fatty acids. These pathways are responsible for the production of a wide array of volatile compounds that are essential for a plant's interaction with its environment.
The formation of (Z)-3-Nonen-1-yl acetate is a multi-step process that begins with the lipoxygenase (LOX) pathway, a branch of the acetate pathway. This pathway is initiated in response to tissue damage, such as from herbivory or mechanical stress, which triggers the release of fatty acids from cell membranes. The key steps are outlined below:
Lipoxygenase (LOX) Action : The pathway starts with the oxygenation of polyunsaturated fatty acids by lipoxygenase enzymes. Specifically, for the formation of C9 aldehydes, 9-lipoxygenase (9-LOX) acts on C18 fatty acids.
Hydroperoxide Lyase (HPL) Cleavage : The resulting hydroperoxides are then cleaved by hydroperoxide lyase (HPL). 9-HPL specifically cleaves 9-hydroperoxides to produce C9 aldehydes.
Alcohol Dehydrogenase (ADH) Reduction : The C9 aldehyde, (Z)-3-nonenal, is then reduced to its corresponding alcohol, (Z)-3-nonen-1-ol, by the action of alcohol dehydrogenase (ADH).
Alcohol Acyltransferase (AAT) Esterification : The final step is the esterification of (Z)-3-nonen-1-ol with acetyl-CoA, catalyzed by an alcohol acyltransferase (AAT), to form (Z)-3-nonen-1-yl acetate.
This sequence of reactions highlights the conversion of a non-volatile fatty acid into a volatile ester, which can then be released by the plant.
The primary precursors for the biosynthesis of (Z)-3-Nonen-1-yl acetate are C18 polyunsaturated fatty acids, with linolenic acid being a major substrate. The lipoxygenase enzyme introduces a hydroperoxide group at the C-9 position of linolenic acid, forming 9-hydroperoxy-linolenic acid. This intermediate is then cleaved by 9-hydroperoxide lyase to yield the C9 aldehyde, (Z)-3-nonenal, and a C9 oxo-acid. mdpi.comnih.gov The specificity of the lipoxygenase and hydroperoxide lyase enzymes determines the type of aldehyde produced and, consequently, the final acetate ester.
| Precursor Fatty Acid | Intermediate Aldehyde | Final Acetate Ester |
|---|---|---|
| Linolenic Acid (C18:3) | (Z)-3-Nonenal | (Z)-3-Nonen-1-yl acetate |
| Linoleic Acid (C18:2) | (Z)-3-Nonenal | (Z)-3-Nonen-1-yl acetate |
Enzymatic Machinery and Gene Expression in Biosynthesis
The biosynthesis of Non-3-enyl acetate is orchestrated by a series of specific enzymes whose expression is often regulated by developmental cues and environmental stimuli.
The final and crucial step in the biosynthesis of (Z)-3-Nonen-1-yl acetate is catalyzed by an acetyl-CoA:alcohol acetyltransferase (AAT). While the specific AAT responsible for the formation of (Z)-3-Nonen-1-yl acetate has not been extensively characterized in all plant species, studies on related GLV acetates provide significant insights. For instance, an acetyl CoA:(Z)-3-hexen-1-ol acetyltransferase (CHAT) has been characterized in Arabidopsis thaliana. nih.gov This enzyme, belonging to the BAHD acyltransferase family, catalyzes the formation of (Z)-3-hexen-1-yl acetate from acetyl-CoA and (Z)-3-hexen-1-ol. It is highly probable that a homologous enzyme with substrate specificity for C9 alcohols is responsible for the synthesis of (Z)-3-Nonen-1-yl acetate. These enzymes typically exhibit optimal activity at a neutral to slightly alkaline pH and are dependent on the availability of acetyl-CoA as the acyl donor.
Transcriptomic and proteomic analyses have begun to shed light on the regulation of GLV biosynthesis, including compounds like this compound. Studies have shown that the expression of genes encoding key enzymes in the LOX pathway, such as lipoxygenases, hydroperoxide lyases, alcohol dehydrogenases, and alcohol acyltransferases, is often upregulated in response to wounding or herbivore attack. nih.govmdpi.com For example, in maize, exposure to GLVs has been shown to induce transcriptional changes that prime the plant for enhanced defense responses. researchgate.net While specific transcriptomic and proteomic data solely focused on this compound are still emerging, the broader studies on fatty acid-derived volatiles provide a framework for understanding its genetic regulation. The coordinated expression of the biosynthetic genes is critical for the rapid production and release of this volatile compound upon induction.
Constitutive and Induced Emission Profiles in Plant Species
The emission of this compound from plants can be either constitutive, meaning it is continuously released, or induced, occurring in response to specific triggers.
The constitutive emission of GLVs, including C9 derivatives, is often associated with the characteristic aroma of certain fruits and flowers. For example, (Z)-3-hexenyl acetate is a key component of the aroma of many fruits like strawberries and nectarines. mdpi.comresearchgate.net While specific data for the constitutive emission of this compound across a wide range of plants is not extensively documented, its presence in the aroma profile of some fruits suggests a role in attracting pollinators or seed dispersers.
Induced emission of this compound is a hallmark of plant defense responses. nih.govthefrostlab.com Mechanical damage, such as that caused by herbivores, leads to a rapid increase in the production and release of a blend of GLVs. mdpi.com This induced emission serves multiple purposes: it can act as a direct deterrent to herbivores, have antimicrobial properties, and function as a signal to attract natural enemies of the herbivores, such as parasitic wasps. researchgate.net Furthermore, these volatiles can act as airborne signals to neighboring plants, priming their defenses for a potential upcoming attack. nih.gov The composition and quantity of the induced volatile blend, including this compound, can vary depending on the plant species, the type of herbivore, and environmental conditions.
| Emission Type | Trigger | Ecological Function | Example Plant Contexts |
|---|---|---|---|
| Constitutive | Developmental/Programmed | Attraction of pollinators/seed dispersers, fruit aroma | Aroma of ripe fruits (e.g., plums, strawberries) mdpi.comcabidigitallibrary.org |
| Induced | Herbivory, mechanical wounding, pathogen attack | Direct defense, indirect defense (attraction of predators/parasitoids), plant-plant signaling | Damaged leaves of various plants, herbivore-infested crops nih.govmdpi.com |
Quantification of (Z)-3-Nonen-1-yl Acetate Emission Under Basal Conditions
The emission of volatile compounds from plants in an undamaged, resting state is known as basal emission. For many green leaf volatiles, low levels of constitutive emission can occur. However, specific quantitative data detailing the basal emission rates of (Z)-3-nonen-1-yl acetate from undisturbed plants is not extensively available in the scientific literature. The biosynthesis via the lipoxygenase pathway is primarily initiated by cell damage, suggesting that basal emissions would be minimal or non-existent in completely intact tissue.
Due to the absence of specific research findings quantifying the basal emission of this compound, a data table for this section cannot be provided.
Analysis of Wounding-Induced (Z)-3-Nonen-1-yl Acetate Emission
Mechanical damage to plant tissues is a primary trigger for the production and release of green leaf volatiles, including C9 compounds. The disruption of cell membranes allows the enzymes of the lipoxygenase pathway—lipoxygenase and hydroperoxide lyase, which are normally separated—to come into contact with their fatty acid substrates, initiating the rapid synthesis of aldehydes, alcohols, and their acetates.
While the induction of C9 aldehyde and alcohol precursors is a well-established consequence of wounding in plants like cucumber, specific studies providing a quantitative, time-course analysis of (Z)-3-nonen-1-yl acetate emission following mechanical wounding are limited. The process is known to be rapid, with volatile production occurring within seconds to minutes after damage.
A data table detailing the emission dynamics of (Z)-3-nonen-1-yl acetate post-wounding is not available based on current research.
Herbivore-Induced Volatile Emission Dynamics
Herbivore feeding represents a specialized form of wounding that often involves the introduction of oral secretions from the insect, which can further modulate the plant's defensive signaling and volatile production. The release of herbivore-induced plant volatiles (HIPVs) can serve to deter the herbivore directly or act as an indirect defense by attracting natural enemies of the pest, such as parasitic wasps or predators.
The lipoxygenase pathway is central to the production of these defensive signals. It is therefore expected that herbivory would induce the emission of (Z)-3-nonen-1-yl acetate as part of the broader blend of green leaf volatiles. However, detailed research findings and quantitative data focusing specifically on the emission dynamics of (Z)-3-nonen-1-yl acetate in response to feeding by various herbivores are not well-documented in the existing literature. Studies on HIPVs have more commonly focused on other compounds, such as terpenes or the more abundant C6 green leaf volatiles.
Consequently, a data table illustrating the dynamics of herbivore-induced (Z)-3-nonen-1-yl acetate emission cannot be constructed from the available scientific information.
Ecological Functions and Inter Organismal Communication Mediated by Non 3 Enyl Acetate
Role as a Plant Volatile in Ecological Interactions
Non-3-enyl acetate (B1210297) is a crucial component of the complex bouquet of volatiles that plants release into the environment. These emissions are not random; they are a sophisticated form of communication that mediates interactions with other organisms, including herbivores and their natural enemies.
Integration within Green Leaf Volatile (GLV) Blends
Green leaf volatiles (GLVs) are a class of compounds, including aldehydes, alcohols, and their esters, that are characteristically emitted by plants upon tissue damage, such as from herbivory. mdpi.comuef.fi These compounds are responsible for the characteristic smell of freshly cut grass. mdpi.com Non-3-enyl acetate is often a component of these GLV blends. For instance, (Z)-3-hexenyl acetate, a related C6 GLV, is released by various plants, including maize and poplar, in response to insect feeding. mdpi.com The emission of these acetates is a rapid response to wounding. mdpi.com
The composition of GLV blends can convey specific information. For example, the ratio of different isomers, such as (Z)-3- and (E)-2-isomers of hexenyl acetate, can signal the presence of a specific herbivore, which can then be used by predatory insects to locate their prey. ebi.ac.uk The release of (Z)-3-hexenyl acetate has been observed in plants like Tulbaghia violacea upon mechanical damage. mdpi.comresearchgate.net This compound, as part of the GLV profile, is involved in plant-to-plant communication, defense priming, and attracting both herbivores and their natural enemies. mdpi.com
Influence on Plant-Herbivore Dynamics (Attraction/Repellency)
This compound and related GLVs can have a dual role in plant-herbivore interactions, acting as either an attractant or a repellent depending on the insect species and the context. For some herbivorous insects, these compounds can signal a suitable host plant for feeding or oviposition. However, for other insects, these same compounds can indicate a plant that is already damaged and has activated its defenses, thus acting as a repellent. mdpi.com
For instance, certain plant volatiles, including acetates, can attract or repel insects for various purposes. lookchem.com Some GLVs, like (Z)-3-hexenyl esters emitted by damaged tobacco plants, have been found to deter female Heliothis virescens from laying eggs on injured plants. researchgate.net Conversely, synthetic (Z)-3-hexenyl acetate has been shown to be attractive to certain beneficial predatory insects in field experiments. researchgate.net The repellent effect of specific plant-derived compounds, including acetates, has also been noted against mosquitoes like Anopheles gambiae. wikipedia.orgnih.gov
Modulation of Insect Behavior and Physiology
The influence of this compound extends to the direct modulation of insect behavior and physiology, affecting critical life-sustaining activities such as finding food and suitable egg-laying sites.
Host Plant Selection and Recognition by Herbivorous Insects
Herbivorous insects heavily rely on olfaction to locate and identify their host plants. academie-sciences.frresearchgate.net The specific blend of volatile organic compounds (VOCs) emitted by a plant serves as a chemical signature that insects use for recognition. academie-sciences.fr this compound, as a component of these blends, can play a crucial role in this process.
Studies have shown that specific plant volatiles are essential for host plant selection. For example, in the cabbage root fly, Delia radicum, cis-3-hexenyl acetate was found to stimulate oviposition in field situations. academie-sciences.fr The presence and relative abundance of compounds like (Z)-hex-3-enyl acetate in the volatile profile of almond trees are also being investigated for their potential role in signaling to the navel orangeworm (NOW) moth. usda.gov The ability of insects to detect and respond to these compounds is critical for their survival and reproduction. ebi.ac.uk
Interactions with Insect Pheromone Communication Systems (e.g., Synergism, Antagonism)
Plant volatiles can significantly interact with insect pheromone communication systems, either enhancing (synergism) or inhibiting (antagonism) the response to sex pheromones. This interaction can have profound effects on mating success.
Research has demonstrated that certain plant volatiles can act synergistically with insect sex pheromones. For example, (Z)-3-hexenyl acetate has been shown to enhance the attraction of several moth species to their sex pheromones, including the soybean pod borer and the diamondback moth. ebi.ac.ukresearchgate.net In the case of the oriental fruit moth, Grapholita molesta, traps baited with a combination of the sex pheromone and (Z)-3-hexenyl acetate captured significantly more male moths than traps with the pheromone alone. researchgate.net Conversely, some plant volatiles can have an antagonistic effect, reducing the catch of insects in pheromone-baited traps. ebi.ac.uk For instance, the volatile compound (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) from cotton has been shown to suppress the response of Spodoptera littoralis to its main pheromone component. mdpi.com
Behavioral Responses in Oviposition and Foraging Contexts
This compound and related compounds can elicit specific behavioral responses in insects related to oviposition (egg-laying) and foraging. The presence of these compounds can influence a female insect's choice of where to lay her eggs, a critical decision for the survival of her offspring.
Studies have indicated that certain plant volatiles directly influence oviposition behavior. For example, cis-3-hexenyl acetate has been shown to influence oviposition in the cabbage root fly. academie-sciences.fr In the context of foraging, plant volatiles act as crucial cues. While some compounds like terpinyl acetate have been shown to affect the foraging behavior of honey bees, the specific role of this compound in foraging for many species is an area of ongoing research. mdpi.com However, it is known that various floral and plant compounds, including a range of acetates, elicit electrophysiological responses in mosquitoes, suggesting a role in sugar-feeding behaviors. plos.org
Tri-Trophic Interactions and Indirect Plant Defenses
This compound is an instrumental component of a plant's indirect defense system, which involves the recruitment of other organisms to mitigate herbivory. These interactions span three trophic levels: the plant, the herbivore, and the herbivore's natural enemies.
Attraction of Natural Enemies (Parasitoids and Predators)
When attacked by herbivores, many plants release a blend of volatile organic compounds (VOCs), with (Z)-3-nonenyl acetate and the structurally similar (Z)-3-hexenyl acetate often being key constituents. researchgate.netnih.gov These airborne chemicals act as distress signals, essentially a "cry for help" that guides predators and parasitoids to the location of their prey or hosts. scispace.com This phenomenon has been observed across diverse plant and insect species. For instance, parasitic wasps, which lay their eggs inside herbivores, are particularly adept at using these volatile cues for host location. researchgate.net
Research has shown that synthetic blends of herbivore-induced plant volatiles (HIPVs) containing acetates can successfully attract natural enemies. For example, a synthetic mixture including (Z)-3-hexenyl acetate was found to be attractive to the parasitoid Cotesia vestalis, a natural enemy of the diamondback moth (Plutella xylostella). Furthermore, studies on cotton plants have demonstrated that the emission of GLVs, including (Z)-3-hexenyl acetate, is significantly increased after feeding by herbivores like Heliothis virescens, and these volatiles are crucial for attracting their specific parasitoids. researchgate.net While direct studies on (Z)-3-nonenyl acetate are less common, its presence in the honeydew of insects like the spotted lanternfly (Lycorma delicatula) suggests it can act as a kairomone, a chemical cue that benefits the receiver—in this case, natural enemies that use it to find their hosts. frontiersin.org
Table 1: Examples of Green Leaf Volatiles in the Attraction of Natural Enemies
| Volatile Compound | Emitting Plant (example) | Attracted Natural Enemy (example) | Herbivore (example) |
|---|---|---|---|
| (Z)-3-Hexenyl acetate | Maize (Zea mays) | Parasitic Wasps (e.g., Cotesia marginiventris) | Fall Armyworm (Spodoptera frugiperda) |
| (Z)-3-Hexenyl acetate | Cotton (Gossypium hirsutum) | Parasitic Wasp (Cardiochiles nigriceps) | Tobacco Budworm (Heliothis virescens) |
| (Z)-3-Nonenyl acetate | (Present in Honeydew) | Generalist Predators & Parasitoids | Spotted Lanternfly (Lycorma delicatula) |
Ecological Consequences for Pest Management Strategies
The ability of this compound and other GLVs to attract natural enemies has significant implications for agriculture, forming a cornerstone of biological control within Integrated Pest Management (IPM) programs. nih.gov IPM strategies prioritize sustainable, ecosystem-based approaches to control pest populations, minimizing the reliance on synthetic pesticides. nih.gov
One such strategy is the "attract and reward" system, where synthetic volatiles are deployed in fields to lure beneficial insects. thegoodscentscompany.com By releasing compounds like (Z)-3-hexenyl acetate, growers can increase the local population of predators and parasitoids, thereby enhancing the natural suppression of pest insects. eragene.com For example, applying (Z)-3-hexenyl acetate and α-farnesene to cotton fields has been shown to double or triple the rate of parasitism on the eggs of the tarnished plant bug (Lygus lineolaris). eragene.com This manipulation of the third trophic level can lead to reduced crop damage and lower pest populations. nih.gov The use of these semiochemicals is considered more environmentally friendly than broad-spectrum insecticides, which can harm non-target organisms and lead to pesticide resistance. nih.gov
Intra-Plant and Plant-Plant Communication
Beyond mediating interactions with insects, this compound plays a crucial role in communication within and between plants. It acts as an airborne signal that prepares undamaged parts of the same plant or neighboring plants for an imminent threat.
Role in Systemic Acquired Resistance and Priming of Defenses
When a plant is damaged locally, it can develop a state of heightened defensive readiness in its systemic, undamaged tissues. While the classic definition of Systemic Acquired Resistance (SAR) is often linked to the salicylic (B10762653) acid pathway following pathogen attack, exposure to herbivore-induced GLVs like this compound induces a similar state of readiness known as "defense priming". nih.govoup.com
A primed plant does not necessarily activate its full suite of defenses immediately upon detecting the volatile signal. Instead, it prepares to mount a faster and stronger defense response if and when it is actually attacked. oup.combiorxiv.org Studies on maize and poplar have shown that exposure to (Z)-3-hexenyl acetate primes the jasmonic acid (JA) signaling pathway. nih.govoup.com When a primed plant is subsequently attacked by a caterpillar, it produces significantly more JA—a key hormone in anti-herbivore defense—than unprimed plants. nih.gov This enhanced hormonal response leads to a more robust production of defensive compounds and volatiles, increasing the plant's resistance to the herbivore. oup.com
Airborne Signaling Between Conspecific and Heterospecific Plants
The volatile nature of this compound allows it to travel through the air, carrying information not only to different parts of the emitting plant but also to nearby plants. This "eavesdropping" phenomenon has been documented between plants of the same species (conspecifics) and different species (heterospecifics). scispace.comnih.gov
For example, when a lima bean plant is damaged by herbivores, it releases a plume of volatiles, including GLVs. Neighboring, undamaged lima bean plants can perceive these airborne cues and, in response, increase their own defenses, such as the secretion of extrafloral nectar to attract ants. thefrostlab.com Similarly, corn seedlings exposed to GLVs from damaged neighbors are primed to produce more jasmonic acid and defensive volatiles upon attack. nih.gov This plant-plant communication can create a more defensible plant community, where an attack on one individual alerts the entire neighborhood. The effectiveness of this signaling can, however, be influenced by the species composition of the plant community. biorxiv.org
Molecular Mechanisms of Volatile-Mediated Plant Signaling
The perception of GLVs like this compound initiates a complex signaling cascade within the receiving plant's cells. While a specific receptor for this compound has not been identified, research on related C6 volatiles has shed light on the downstream molecular events.
Upon entering the plant tissue, volatile acetates such as (Z)-3-hexenyl acetate can be rapidly hydrolyzed back into their alcohol form, (Z)-3-hexenol, by carboxylesterase enzymes. biorxiv.org This conversion may be a key step in activating the defense signaling pathway. The perception of these GLVs leads to the rapid activation of Mitogen-Activated Protein Kinases (MAPKs), which are crucial components of intracellular signaling pathways. oup.comresearchgate.net
Activation of these kinases leads to the downstream regulation of transcription factors, such as those from the WRKY family. oup.com These transcription factors then modulate the expression of defense-related genes. In the case of GLV-mediated priming, this includes the upregulation of genes involved in the biosynthesis of jasmonic acid, such as lipoxygenase (LOX) and allene (B1206475) oxide synthase (AOS). oup.com This transcriptional reprogramming doesn't lead to a full defense activation but prepares the machinery for a swift and powerful response once a direct attack is perceived. biorxiv.org
Chemosensory Reception and Neuroethological Responses to Non 3 Enyl Acetate
Olfactory Detection Mechanisms in Arthropods
The primary interface for the detection of airborne chemical signals in arthropods is the antennae, which are adorned with a multitude of specialized sensory structures known as sensilla. frontiersin.org Within these sensilla, olfactory sensory neurons (OSNs) extend their dendrites into a fluid-filled lumen, where the initial events of odorant detection occur. frontiersin.org The perception of non-3-enyl acetate (B1210297), like other volatile compounds, is contingent on its interaction with these sophisticated sensory systems.
Electrophysiological Studies: Electroantennography (EAG) Responses
Electroantennography (EAG) is a widely employed technique to measure the summated electrical potential from the entire antenna in response to an olfactory stimulus. ockenfels-syntech.com This method provides a general assessment of an insect's antennal sensitivity to a particular compound. Studies have shown that non-3-enyl acetate can elicit significant EAG responses in various arthropod species.
For instance, in the flea-weevil Orchestes steppensis, a pest of elm trees, (Z)-3-hexenyl acetate, an isomer of this compound, was found to be one of the compounds that elicited notable EAG responses. mdpi.com Different concentrations of the same compound can evoke varying physiological activities in herbivorous insects, highlighting the importance of concentration in influencing insect responses. mdpi.com Similarly, in the cashew stem borer Anthistarcha binocularis, EAG responses were recorded for both alcohol and acetate compounds, demonstrating the sensitivity of their antennae to these chemical classes. researchgate.net The amplitude of the EAG response typically increases with the concentration of the stimulus until a saturation point is reached. ockenfels-syntech.com
Single Sensillum Recording (SSR) Analysis of Neuron Activity
To gain a more precise understanding of the neural coding of olfactory information, single sensillum recording (SSR) is utilized. This technique allows for the measurement of action potentials from individual olfactory sensory neurons housed within a single sensillum. jove.com SSR studies have been instrumental in deorphanizing olfactory receptors and characterizing the response profiles of specific neurons to a wide range of odorants. frontiersin.org
For example, in Drosophila melanogaster, SSR from basiconic, trichoid, coeloconic, and intermediate olfactory sensilla has been used to identify neurons that respond to specific compounds. d-nb.info The process involves inserting a recording electrode into a sensillum to monitor the firing rate of the enclosed OSNs upon stimulation with an odorant. jove.com While specific SSR data for this compound is not extensively detailed in the provided context, the methodology is crucial for identifying the precise neurons that detect this compound. For instance, in Drosophila, different sensilla types, like the at1 and at4 trichoid sensilla, house neurons tuned to specific pheromones and other odorants. plos.org SSR allows researchers to distinguish the responses of different neurons within the same sensillum based on spike amplitude and shape. plos.org
Identification and Characterization of Chemosensory Receptors
The detection of this compound at the molecular level involves a cascade of interactions with various chemosensory proteins within the sensillum lymph and on the dendritic membrane of olfactory sensory neurons. These proteins play crucial roles in solubilizing, transporting, and ultimately recognizing the odorant molecule.
Odorant Binding Proteins (OBPs) and Their Ligand Specificity
Before an odorant molecule like this compound can reach and activate an OR, it must first traverse the aqueous sensillum lymph. proteopedia.org This is facilitated by odorant-binding proteins (OBPs), which are small, soluble proteins secreted in high concentrations into the lymph. frontiersin.orgplos.org OBPs are thought to play several roles, including solubilizing hydrophobic odorants, protecting them from enzymatic degradation, and transporting them to the ORs. geneticsmr.orgproteopedia.org
The binding specificity of OBPs can range from broad to highly specific. frontiersin.org For example, in the malaria mosquito Anopheles funestus, AfunOBP1 was found to bind to nonyl acetate and octyl acetate, among other compounds. plos.org This suggests that OBPs in other species could have a binding affinity for this compound. The interaction between an OBP and its ligand can be influenced by factors such as the shape and size of the binding pocket and the amino acid composition of the protein. frontiersin.org In some cases, the OBP-ligand complex itself may be the entity that activates the OR. proteopedia.org However, the precise role of OBPs in the detection of this compound would require specific binding assays and functional studies with OBPs from relevant insect species.
Chemosensory Proteins (CSPs) and Accessory Proteins
In addition to OBPs, another class of small, soluble proteins known as chemosensory proteins (CSPs) are also found in the sensillum lymph and are implicated in chemoreception. plos.orgacs.org CSPs are structurally distinct from OBPs but are also capable of binding small hydrophobic molecules. acs.orgwikipedia.org While initially associated with olfaction, CSPs have been shown to be involved in various physiological processes. nih.govnih.gov
Research on the parasitoid wasp Microplitis mediator identified several CSPs in the antennae, and binding assays with recombinant MmedCSP3 showed affinity for various host and plant volatiles. plos.org Although (Z)-3-hexenyl acetate did not show binding affinity to the tested MmedOBPs and MmedCSPs in one study, this does not preclude the involvement of other, yet to be characterized, CSPs in the detection of this or similar compounds in other species. plos.org For instance, in the brown planthopper, Nilaparvata lugens, NlugCSP10 showed binding affinity to (Z)-3-hexenyl acetate. researchgate.net Furthermore, accessory proteins such as the Sensory Neuron Membrane Proteins (SNMPs) have been shown to be crucial for the detection of certain pheromones, like cVA in Drosophila, by working in concert with the OR complex. nih.gov The potential role of CSPs and other accessory proteins in the detection of this compound remains an area for further investigation.
Ionotropic Receptors (IRs) in Volatile Detection
In the sophisticated olfactory system of insects, the detection of volatile chemical cues is primarily mediated by two large and evolutionarily distinct families of receptor proteins: the Odorant Receptors (ORs) and the Ionotropic Receptors (IRs). frontiersin.org While both are ligand-gated ion channels located on the dendrites of olfactory sensory neurons (OSNs), they possess fundamentally different structures and ligand specificities. frontiersin.orgroyalsocietypublishing.org IRs are evolutionarily related to synaptic ionotropic glutamate (B1630785) receptors (iGluRs), which are conserved across animals, suggesting an ancient origin for this chemosensory family. plos.orgoxfordre.com Structurally, IRs are composed of an extracellular N-terminus, a ligand-binding domain, an ion channel domain, and a cytoplasmic C-terminus. frontiersin.org
Unlike the OR family, which primarily detects a wide range of esters and alcohols associated with food and pheromones, the IR family is generally tuned to detect amines, aldehydes, and acids. frontiersin.orgnih.gov In Drosophila melanogaster, OSNs expressing IRs are typically housed in coeloconic sensilla on the antenna. frontiersin.org These receptors function as heteromeric complexes, typically composed of a specific "tuning" IR that confers ligand specificity and a broadly expressed "co-receptor," such as IR8a or IR25a. royalsocietypublishing.orgunil.ch
While specific IRs that respond to this compound have not been identified, the compound's nature as a volatile ester found in insect defensive secretions and as a plant volatile suggests it is a biologically relevant odorant. nih.govresearchgate.net The detection of esters has been traditionally associated with the OR family. sdbonline.org However, the comprehensive detection of an organism's chemical environment involves the full repertoire of its receptors. The IRs' role in detecting food-related odors, such as the detection of phenylacetic acid and phenylacetaldehyde (B1677652) by IR84a, highlights their importance in evaluating ecologically significant resources. sdbonline.orgfrontiersin.org Therefore, while direct evidence is pending, the olfactory landscape shaped by both ORs and IRs is crucial for an insect's interpretation of its environment, which includes cues like this compound.
Neural Processing and Behavioral Output
The perception of an olfactory stimulus like this compound initiates a cascade of neural events that translate a chemical signal into a behavioral response. This process involves representation in the central nervous system, modulation by the organism's internal state, and integration with other sensory inputs.
Upon detection by a receptor on an OSN, the olfactory signal is transmitted as an electrical impulse to the primary olfactory processing center in the insect brain, the antennal lobe. frontiersin.orgnih.gov A fundamental principle of olfactory coding is that all OSNs expressing the same type of receptor project their axons to a single, identifiable spherical structure within the antennal lobe called a glomerulus. wur.nl This creates a stereotyped spatial map of olfactory information, where different odors activate distinct patterns of glomeruli.
From the antennal lobe, projection neurons (PNs) relay this information to higher brain centers, primarily the mushroom bodies and the lateral horn. nih.gov The mushroom bodies are crucial for olfactory learning and memory, while the lateral horn is thought to mediate innate behavioral responses to odors. biorxiv.org
For a compound like this compound, the specific glomeruli and downstream pathways have not been mapped. However, studies of other ecologically relevant odors provide a blueprint. For instance, the pheromone cis-vaccenyl acetate activates the DA1 glomerulus, while food-associated aromatic compounds detected by the IR84a receptor activate the VL2a glomerulus. wur.nlbiorxiv.orgnih.gov The signals for these different cues, relevant to mating and foraging respectively, are then processed in partially overlapping regions of the lateral horn, allowing the brain to integrate them. biorxiv.org It is within these higher processing centers that the "meaning" of an odor—such as food, predator, or mate—is ultimately decoded to guide behavior. mpg.de
An organism's response to a chemical cue is not fixed; it is highly plastic and can be modulated by experience, internal state, and environmental context. This chemosensory plasticity is governed by a variety of genetic and molecular mechanisms.
One key mechanism is the regulation of receptor sensitivity. In Drosophila, the sensitivity of ORs can be modulated by the phosphorylation state of the Orco co-receptor. nih.gov Neuronal activity can trigger dephosphorylation of Orco, leading to a desensitization of the neuron to subsequent stimulation. nih.gov This form of adaptation allows the olfactory system to adjust to background odors and remain sensitive to novel stimuli.
Transcriptional regulation also plays a significant role. The expression levels of chemosensory receptor genes can change based on an insect's physiological state. nih.gov For example, after mating, female Drosophila exhibit changes in the expression of numerous odorant and gustatory receptor genes, aligning their sensory focus away from courtship and towards finding suitable egg-laying sites. nih.gov
Furthermore, recent research has uncovered non-receptor proteins that modulate and amplify olfactory signals. In Drosophila, the degenerin/epithelial sodium channel family member Pickpocket 25 (PPK25) has been shown to amplify ligand-evoked currents in OSNs expressing certain receptors, including the food-sensing IR84a. royalsocietypublishing.org This mechanism enhances the sensitivity of specific olfactory channels without requiring a traditional second-messenger amplification cascade, representing a critical layer of molecular plasticity. royalsocietypublishing.orgsdbonline.org While not yet studied for this compound, these mechanisms demonstrate the dynamic nature of the olfactory system.
In nature, insects are rarely exposed to single odors in isolation. Their behavior is guided by a complex chemical landscape, and the brain must integrate multiple olfactory cues to produce an appropriate behavioral sequence. Courtship in Drosophila melanogaster provides a well-studied example of this integration.
Male courtship is influenced by a combination of cues, including:
Pheromones: The male-produced pheromone cis-vaccenyl acetate (cVA), detected by the Or67d receptor, inhibits courtship in rival males but acts as an aphrodisiac for females. frontiersin.orgfrontiersin.org
Conspecific Odors: Other fly-derived odors, detected by receptors like Or47b, can promote courtship. frontiersin.orgbiorxiv.org
Environmental/Food Cues: Volatiles from food sources, such as phenylacetic acid and phenylacetaldehyde detected by the IR84a receptor, can act as "environmental aphrodisiacs," signaling a suitable location with resources for potential offspring and enhancing male courtship. frontiersin.orgbiorxiv.org
These distinct olfactory channels, involving both ORs and IRs, converge in higher brain centers like the lateral horn. biorxiv.org Here, the information is integrated, allowing the fly to make a context-dependent decision. For example, the presence of a food odor (via IR84a) might enhance the courtship response initiated by a female-specific pheromone (via Or47b). biorxiv.org
A compound like this compound, which can signal the presence of certain plants or other insects, would be another piece of information integrated into this complex calculus. nih.govresearchgate.net The brain's ability to weigh and combine these disparate olfactory cues is essential for navigating the trade-offs between fundamental behaviors like mating, foraging, and avoiding predation, ensuring the execution of the most adaptive behavioral sequence.
Advanced Analytical Methodologies for the Study of Non 3 Enyl Acetate
Sampling and Extraction Techniques for Biological Matrices
Extracting a semi-volatile compound like Non-3-enyl acetate (B1210297) from a biological matrix requires methods that can isolate it from non-volatile components and concentrate it to detectable levels.
Solid-Phase Microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique widely used for the analysis of volatile and semi-volatile organic compounds. nih.govchromatographyonline.com The method involves exposing a fused-silica fiber coated with a stationary phase to the sample or its headspace. bac-lac.gc.ca Analytes partition from the sample matrix onto the fiber coating until equilibrium is reached. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. chromatographyonline.com
For volatile esters like Non-3-enyl acetate, the choice of fiber coating is critical. Different coatings offer varying selectivities.
Table 1: Common SPME Fiber Coatings for Volatile Compound Analysis
| Fiber Coating Material | Abbreviation | Typical Analytes |
|---|---|---|
| Polydimethylsiloxane | PDMS | Non-polar compounds |
| Polyacrylate | PA | Polar compounds |
| Polydimethylsiloxane/Divinylbenzene | PDMS/DVB | Polar and volatile compounds |
| Carboxen/Polydimethylsiloxane | CAR/PDMS | Volatile and gaseous compounds |
Research on herbivore-induced plant volatiles (HIPVs) frequently employs SPME to collect emitted compounds, which often include structurally similar esters like (Z)-hex-3-enyl acetate. mdpi.comslu.se The selection of a fiber, such as one containing Divinylbenzene (DVB), is often tailored to effectively trap such C6 and C9 esters from the headspace of plant tissues. mdpi.com The biocompatible nature of some SPME devices also allows for direct sampling from biological fluids and tissues. sigmaaldrich.com
Headspace analysis is ideal for measuring volatile compounds in solid or liquid samples by analyzing the vapor phase above the sample. nist.gov
Static Headspace Analysis : In this method, the sample is sealed in a vial and heated to allow volatile components, including this compound, to partition between the sample and the gas phase (headspace). Once equilibrium is established, a portion of the headspace gas is removed and injected into the GC system. This technique is highly reproducible but may lack the sensitivity required for trace-level analysis.
Dynamic Headspace Analysis : This method, which includes purge and trap systems, offers higher sensitivity. An inert gas is passed through or over the sample, continuously sweeping the volatile compounds from the headspace. theanalyticalscientist.com These volatiles are then concentrated on a sorbent trap before being desorbed for analysis. Studies on fruit aroma profiles, such as that of feijoa, have successfully used dynamic headspace trapping to identify various esters, including related compounds like cis-hex-3-enyl butanoate. sci-hub.st This approach is well-suited for creating a comprehensive profile of all volatiles emitted from a biological sample over time.
Purge and Trap (P&T) is a highly effective dynamic headspace technique for concentrating volatile organic compounds (VOCs) from aqueous or solid samples. nist.gov The process involves bubbling an inert gas (the purge gas, e.g., helium) through the sample. epa.gov Volatile compounds like this compound are stripped from the matrix and carried to a sorbent trap. After the purging cycle, the trap is rapidly heated, and the analytes are desorbed in a backflush mode with GC carrier gas directly onto the chromatographic column. epa.gov
P&T is recognized by regulatory agencies as a standard method for analyzing low-concentration VOCs. nist.gov It significantly enhances sensitivity compared to static headspace methods, making it suitable for detecting trace amounts of this compound in environmental or biological samples. However, its effectiveness can be influenced by the sample matrix; for instance, analysis of aged soils may yield lower recoveries compared to hot solvent extraction methods. nih.gov The technique has been demonstrated to be effective for a wide range of compounds, including various acetate esters. chromtech.com.au
Chromatographic Separation and Identification
Once extracted and concentrated, the analytes must be separated and identified. Gas chromatography is the premier technique for this purpose, though other methods can be considered.
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical method for the separation, identification, and quantification of this compound. legislation.gov.uksemanticscholar.org
Separation (GC) : The sample extract is vaporized and introduced onto a GC column. The separation of compounds is based on their boiling points and affinity for the column's stationary phase. For a moderately polar compound like this compound, both non-polar and polar columns can be used to achieve separation.
Non-polar columns (e.g., DB-5, HP-5MS) separate compounds primarily by boiling point.
Polar columns (e.g., DB-WAX, HP-INNOWax) provide different selectivity based on compound polarity.
Identification (MS) : As components elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum is a unique fingerprint that allows for positive identification by comparison to spectral libraries (e.g., NIST, Wiley). diabloanalytical.com
Quantification (MS) : For quantitative analysis, the mass spectrometer can be operated in selected ion monitoring (SIM) mode. By monitoring specific, characteristic ions for this compound, sensitivity and selectivity are greatly enhanced, allowing for precise measurement even in complex biological extracts.
The retention characteristics of a compound are often reported as Kovats Retention Indices (RI), which normalize retention times relative to a series of n-alkanes, aiding in inter-laboratory compound identification.
Table 2: Kovats Retention Indices for (Z)-non-3-enyl acetate
| Column Type | Retention Index (RI) |
|---|---|
| Semi-standard non-polar | 1292.4 nih.gov |
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique but is generally not the primary method for analyzing highly volatile and relatively non-polar compounds like this compound. chemguide.co.ukb-ac.co.uk HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. dssimage.com
Normal-Phase HPLC : Uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. This compound, being of low to moderate polarity, would elute relatively quickly. This mode can be used to separate isomers. ru.ac.za
Reverse-Phase HPLC : This is the more common mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/methanol (B129727) or water/acetonitrile). ru.ac.za In this system, this compound would have very little retention and elute early, making separation from other non-polar volatiles challenging.
A significant limitation of using HPLC for this compound is detection. The compound lacks a strong chromophore, making detection by standard UV-Vis detectors inefficient. b-ac.co.uk While derivatization to add a UV-active or fluorescent tag is possible, it adds complexity to the sample preparation. Therefore, due to its volatility, low polarity, and lack of a strong chromophore, GC-MS remains the superior and more direct method for the analysis of this compound.
Table 3: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 5363201 nih.gov |
| (Z)-non-3-enyl acetate | 71586960 nih.gov |
| (E)-non-3-enyl acetate | 5363206 uni.lu |
| (Z)-hex-3-enyl acetate | 5363388 bidd.group |
| cis-hex-3-enyl butanoate | 5321528 |
| Ethyl benzoate | 7524 |
| Helium | 23987 |
| Methanol | 887 |
| Acetonitrile | 6342 |
| Hexane | 8058 |
| Silica (B1680970) | 24261 |
| Polydimethylsiloxane | 24982 |
| Polyacrylate | 6368 |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide detailed information about the compound's carbon framework, functional groups, and the stereochemistry of its double bond.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H-NMR) and carbon atoms (¹³C-NMR). While specific spectral data for this compound is not widely published, the analysis of the closely related compound, (Z)-hex-3-enyl acetate, offers a representative view of the expected NMR signals. The primary difference lies in the length of the terminal alkyl chain, which has a minor effect on the shifts of the core functional groups.
¹H-NMR Spectroscopy: In the proton NMR spectrum, the hydrogens closest to the electron-withdrawing oxygen atom of the ester group are the most deshielded and thus appear furthest downfield. The protons on the double bond (vinylic protons) resonate in a characteristic region, and their coupling constants (J-values) are diagnostic of the double bond's geometry (cis or trans).
Interactive Data Table: Predicted ¹H-NMR Data for (Z)-Non-3-enyl Acetate (Based on data for the analogous (Z)-hex-3-enyl acetate)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃-C=O | ~2.05 | Singlet (s) |
| -O-CH₂- | ~4.10 | Triplet (t) |
| -CH=CH- | ~5.3-5.5 | Multiplet (m) |
| =CH-CH₂- | ~2.35 | Multiplet (m) |
| -CH₂- (alkyl chain) | ~1.3-1.4 | Multiplet (m) |
| CH₃- (alkyl chain) | ~0.90 | Triplet (t) |
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield (~171 ppm). The carbons of the double bond appear in the olefinic region (~123-135 ppm), while the carbon of the acetate's methyl group is found far upfield. helsinki.fi Broadband proton-decoupled ¹³C spectra are typically used for clarity, where each carbon signal appears as a singlet. helsinki.fi
Interactive Data Table: Predicted ¹³C-NMR Data for (Z)-Non-3-enyl Acetate (Based on data for the analogous (Z)-hex-3-enyl acetate)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~171.0 |
| -CH=CH- (C4) | ~134.6 |
| -CH=CH- (C3) | ~123.9 |
| -O-CH₂- | ~64.0 |
| -CH₂- (C2) | ~26.9 |
| -CH₂- (alkyl chain) | ~31.2, 22.3, 20.7 |
| CH₃-C=O | ~20.9 |
| CH₃- (alkyl chain) | ~13.9 |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are fundamental for identifying the functional groups within a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. thegoodscentscompany.com For an ester like this compound, the most prominent and diagnostic peak is the strong, sharp absorption from the carbonyl (C=O) group stretch, which typically appears around 1735-1750 cm⁻¹. mdpi.com Another key feature is the C-O stretching vibration, which for acetates often results in two peaks, one for the C-O-C asymmetric stretch (around 1230-1260 cm⁻¹) and another for the symmetric stretch (around 1030-1060 cm⁻¹). mdpi.com The presence of the C=C double bond is indicated by a stretching vibration around 1650-1670 cm⁻¹, although this peak can be of variable intensity.
Interactive Data Table: Characteristic IR Absorption Bands for this compound (Based on general ester data and spectra of related compounds)
| Vibrational Mode | Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |
| C=O Stretch | Ester Carbonyl | 1735 - 1750 | Strong, Sharp |
| C-H Stretch | Alkyl (sp³) | 2850 - 3000 | Medium-Strong |
| C-H Stretch | Vinylic (sp²) | 3010 - 3040 | Medium |
| C-O Stretch | Ester | 1230 - 1260 | Strong |
| C=C Stretch | Alkene | 1650 - 1670 | Medium-Weak |
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It measures the inelastic scattering of monochromatic light resulting from molecular vibrations. bidd.group While the polar C=O bond gives a strong signal in IR, it is often weaker in Raman spectra. Conversely, the non-polar C=C double bond stretch, which can be weak in the IR spectrum, typically produces a more intense Raman signal, making it a valuable tool for confirming the presence of unsaturation. researchgate.net The C-H stretching and bending vibrations are also observable in Raman spectra.
Chiral Analysis and Enantiomeric Excess Determination
Chirality is a property of a molecule that is non-superimposable on its mirror image. The two mirror-image forms are called enantiomers. The analysis and separation of enantiomers are critical in many fields, particularly pharmaceuticals and flavors, as different enantiomers can have distinct biological activities and sensory properties.
This compound, in its parent form, is an achiral molecule as it lacks a stereocenter (a carbon atom bonded to four different groups). Therefore, the determination of enantiomeric excess is not applicable to this specific compound. The isomerism associated with this compound relates to the geometry of the double bond, resulting in diastereomers: (Z)-non-3-enyl acetate (cis) and (E)-non-3-enyl acetate (trans). These isomers can be separated using standard chromatographic techniques like gas chromatography.
However, the analytical techniques for chiral separation are highly relevant for many structurally similar unsaturated esters that are chiral and are often found alongside this compound in natural extracts. For these compounds, chiral gas chromatography (GC) is the predominant method for determining enantiomeric excess (% ee). azom.comgcms.cz This technique utilizes a chiral stationary phase (CSP) within the GC column. gcms.cz Chiral selectors, commonly derivatized cyclodextrins, are incorporated into the stationary phase. fishersci.nl These selectors form transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times and enabling their separation. gcms.cz
For example, this method is routinely used to resolve the enantiomers of chiral terpene acetates like linalyl acetate and chrysanthenyl acetate, which are important fragrance components. mdpi.comnih.govrheniumbio.co.ilaocs.org The choice of the specific cyclodextrin (B1172386) derivative in the CSP is crucial for achieving optimal separation for a given chiral compound. fishersci.nl In some cases, derivatization of a chiral alcohol to its acetate ester can enhance volatility and improve its separation on a chiral GC column. azom.com
Development of Targeted Analytical Methods for Ecological Studies
This compound is a component of the volatile emissions from various plants, where it can act as a semiochemical, mediating interactions with insects and other organisms. Studying these ecologically significant volatiles requires highly sensitive and targeted analytical methods capable of detecting and quantifying trace amounts of the compound in complex environmental matrices like air or plant tissue.
A primary technique developed for this purpose is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) . chromatographyonline.comresearchgate.netwikipedia.org This method has become a standard for the analysis of plant volatiles due to its numerous advantages for ecological research. thegoodscentscompany.com
The HS-SPME-GC-MS procedure involves several key steps:
Sample Incubation: A plant sample (e.g., a flower or leaf) is enclosed in a sealed vial, allowing the volatile compounds to accumulate in the headspace above the sample. researchgate.net
Extraction: A SPME fiber, which is a fused-silica fiber coated with a sorbent polymer (e.g., polydimethylsiloxane/divinylbenzene, PDMS/DVB), is exposed to the headspace. thegoodscentscompany.com The volatile analytes, including this compound, adsorb onto the fiber. This step is solvent-free, highly efficient, and can be performed in the field (in situ), which is crucial for capturing the true volatile profile of an organism in its natural environment. tandfonline.com
Desorption and Analysis: The fiber is then retracted and inserted into the hot injection port of a gas chromatograph. The high temperature causes the adsorbed volatiles to desorb from the fiber onto the GC column. The compounds are then separated based on their boiling points and polarity.
Detection and Identification: As the separated compounds elute from the GC column, they enter a mass spectrometer. The MS fragments the molecules into characteristic patterns (mass spectra), which act as molecular fingerprints, allowing for positive identification of this compound even in a mixture of dozens of other compounds. Quantification is typically achieved by comparing the analyte's peak area to that of an internal standard. researchgate.net
This targeted approach allows ecologists to study the emission of this compound from plants in response to various stimuli, such as herbivore damage or pollination, providing critical insights into the chemical language of ecosystems.
Structure Activity Relationship Sar Studies of Non 3 Enyl Acetate and Analogs
Computational Chemistry Approaches to SAR
Computational methods have become indispensable in modern drug and semiochemical discovery, providing powerful tools to predict the activity of new compounds and to understand their interactions with biological targets at a molecular level. These in silico techniques can significantly reduce the time and cost associated with synthesizing and testing new chemical entities.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. thegoodscentscompany.comnih.govnih.gov For aliphatic esters like non-3-enyl acetate (B1210297), QSAR models are developed by correlating physicochemical properties and structural descriptors with observed activities, such as odor detection thresholds or electrophysiological responses from insect antennae. fishersci.co.ukereztech.com
An empirical QSPR (Quantitative Structure-Property Relationship) model developed for pheromone-like acetates, alcohols, and aldehydes found that properties like vapor pressure could be predicted using descriptors for the number of carbon atoms, the functional group, and the double bond position. thegoodscentscompany.com In other studies on aliphatic esters, significant descriptors for predicting odor have included topological indices like the Kappa index, which relates to molecular shape, and electronic indices such as the electrotopological-state index of the carbonyl carbon and the energy of the highest occupied molecular orbital (E-HOMO). nih.govnih.gov These models suggest that a combination of a molecule's size, shape, and electronic properties governs its interaction with olfactory receptors. nih.gov A successful QSAR model can be used to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent or specific compounds. nih.gov
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, such as an olfactory receptor (OR). fishersci.ca This technique is crucial for understanding SAR at a three-dimensional level, especially when the receptor's structure is known or can be modeled. sigmaaldrich.com Since the 3D structures of most ORs have not been determined experimentally, researchers often rely on homology modeling, where the structure of a target OR is predicted based on the known structure of a related protein. sigmaaldrich.comnih.gov
Once a model of the receptor is built, a ligand like non-3-enyl acetate can be "docked" into the predicted binding site. The simulation calculates the binding energy for different poses, with lower scores typically indicating a more favorable interaction. sigmaaldrich.comnih.gov These studies can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and specific amino acid residues in the receptor's binding pocket. wikipedia.org For example, docking studies with insect ORs suggest that the terminal alkyl chain of acetate pheromones fits into a highly complementary hydrophobic pocket within the receptor. thegoodscentscompany.comfishersci.ca Molecular dynamics simulations can then be used to model the dynamic behavior of the ligand-receptor complex over time, providing further insights into the stability of the interaction and the mechanism of receptor activation.
Experimental Evaluation of Structural Modifications
While computational methods provide valuable predictions, experimental evaluation is essential to confirm the SAR and accurately measure biological activity. For this compound and its analogs, this involves synthesizing a series of structurally related compounds and testing their effects in biological assays, such as electroantennography (EAG) in insects or human olfactometry panels.
The position and stereochemistry (i.e., cis or Z vs. trans or E) of the double bond are critical determinants of biological activity for many alkenyl acetates. nih.gov Systematic investigations have repeatedly shown that even minor changes to the double bond's location or geometry can lead to a significant loss of activity. nih.gov
Position: The location of the double bond is crucial for proper alignment within the receptor binding site. Studies on the rat olfactory system have shown that the position of a double bond significantly affects the spatial activity patterns in the olfactory bulb. fishersci.co.uk For many insect pheromones, the natural compound with its specific double bond position is invariably the most effective ligand for its corresponding receptor. nih.gov
Configuration: The Z/E (cis/trans) configuration of the double bond is often vital for activity. For many insect species, one isomer is highly active while the other is inactive or can even be an antagonist, inhibiting the response to the active pheromone. However, in some cases, the olfactory system may be less sensitive to this change. For instance, one study on the rat olfactory system found that cis vs. trans configuration had no measurable impact on the neural activity patterns for the five sets of stereoisomers tested. fishersci.co.uk Conversely, studies on straight-chain aldehydes, alcohols, and acids suggest that a double bond in the 3-position, particularly with a (Z)-configuration, has a notable impact on the perceived smell. wikipedia.org
Table 1: Effect of Double Bond Modifications on Biological Activity
| Structural Modification | General Effect on Activity | Supporting Evidence |
|---|---|---|
| Change in Double Bond Position | Typically leads to a significant decrease in activity. | Alters fit in receptor; changes neural activation patterns. nih.govfishersci.co.uk |
| Change from Z (cis) to E (trans) Configuration | Often results in a loss of activity or can act as an inhibitor, especially in insects. nih.gov | Receptor sites are highly specific to the geometry of the natural ligand. |
The length and shape of the alkyl chain of this compound are key factors in its interaction with olfactory receptors. The chain must be of an optimal length to fit correctly within the binding pocket.
Alkyl Chain Length: Studies on homologous series of acetates show that biological activity is highly dependent on chain length. thegoodscentscompany.com For insect pheromones, both shortening and elongating the carbon chain from the natural length typically reduces the electrophysiological response. fishersci.ca This suggests that the terminal end of the alkyl chain interacts with a specific, complementary hydrophobic "pocket" in the receptor. thegoodscentscompany.comfishersci.ca For example, odor detection thresholds in humans for homologous n-acetate esters show a clear trend: potency increases from ethyl to hexyl acetate, but then decreases for octyl acetate, indicating an optimal chain length for detection. fishersci.fi
Alkyl Chain Branching: The introduction of alkyl branches, such as a methyl group, onto the carbon chain generally reduces or eliminates biological activity. nih.gov In studies on noctuid moths, alkyl-branched analogs of pheromones required 300 to 1000 times the concentration of the unbranched compound to elicit a comparable electroantennogram (EAG) response. nih.gov This indicates a strong requirement for a linear, unbranched chain to fit within the narrow confines of the receptor's binding site.
The acetate group is a polar functional group that is often critical for anchoring the molecule within the receptor binding site, likely through hydrogen bonding or dipole-dipole interactions. Modifying this acyl moiety provides insight into the specific requirements of the receptor.
Replacing the acetate group with other ester groups, such as formate (B1220265) or propionate (B1217596), can have varied effects depending on the specific receptor system. In some cases, these analogs act as inhibitors of the natural pheromone. nih.gov For instance, the formate and propionate analogs of (Z)-11-tetradecenyl acetate inhibited the attraction of Argyrotaenia velutinana moths. nih.gov In other species, these same analogs elicited a significant behavioral response, though often weaker than the parent acetate. nih.gov Studies on other types of compounds have shown that both the length of the acyl chain and the degree of acylation can negatively impact biological activity, possibly due to increased steric hindrance or changes in lipophilicity that affect how the molecule reaches its target. thegoodscentscompany.com The activity of ester analogs is often dependent on the length of the substituent and the electron density on the oxygen atom. nih.gov
Table 2: Summary of SAR Findings for Alkenyl Acetate Analogs
| Structural Feature | Modification | Impact on Biological Activity |
|---|---|---|
| Double Bond | Position Change | Decreased Activity nih.govfishersci.co.uk |
| Configuration Change (Z to E) | Decreased or Inhibitory Activity nih.gov | |
| Alkyl Chain | Lengthening or Shortening | Decreased Activity thegoodscentscompany.comfishersci.ca |
| Adding Branches | Significantly Decreased Activity nih.gov | |
| Acyl Moiety | Replacing Acetate (e.g., with Formate, Propionate) | Variable (Activity can decrease, become inhibitory, or be retained to a lesser degree) nih.gov |
Environmental Fate and Biogeochemical Cycling of Non 3 Enyl Acetate
Degradation Pathways in Terrestrial and Aquatic Environments
The degradation of non-3-enyl acetate (B1210297) in soil and water is expected to proceed through two main pathways: non-enzymatic hydrolysis of the ester bond and photodegradation of the alkene structure.
Non-Enzymatic Hydrolysis under Various Environmental Conditions
As an ester, non-3-enyl acetate is susceptible to hydrolysis, a chemical reaction that breaks the ester bond to form non-3-en-1-ol and acetic acid. The rate of this reaction is significantly influenced by the pH of the surrounding environment.
Based on studies of similar ester compounds, the hydrolysis of this compound is expected to be slow in neutral and acidic conditions but can be much faster under alkaline conditions. For instance, the hydrolysis of the pesticide dicofol, which also contains an ester linkage, shows a dramatic increase in degradation rate as the pH rises from 5 to 9. thegoodscentscompany.com At a pH of 5, the half-life is 85 days, which shortens to 64 hours at pH 7 and to a mere 26 minutes at pH 9. thegoodscentscompany.com Similarly, linalyl acetate, a terpenoid ester, disappears rapidly from test media at pH levels of 4, 7, and 9 at elevated temperatures, with an estimated half-life of less than 24 hours at 20°C. wikipedia.org This suggests that in alkaline soils or water bodies, non-enzymatic hydrolysis could be a significant degradation pathway for this compound.
Photodegradation Mechanisms and Products
The presence of a carbon-carbon double bond in the this compound molecule makes it susceptible to photodegradation, particularly in the presence of sunlight. This process involves the absorption of light energy, which can lead to the oxidation of the double bond.
Studies on analogous compounds provide insight into the likely photodegradation pathway. For example, the aqueous photolysis of the ester metofluthrin (B10177) results in the rapid cleavage of the ester linkage and oxidation of the olefinic double bond. fishersci.nl The photodegradation of linalyl acetate, when exposed to light and air, can lead to the formation of various oxidation products, including epoxides. perflavory.com Unsaturated hydrocarbons are known to undergo slow photodegradation under ambient conditions due to the attack of singlet oxygen on the double bonds. perflavory.com Therefore, it is anticipated that the photodegradation of this compound would yield products resulting from the oxidation of the double bond, such as epoxides or aldehydes, alongside the hydrolysis products non-3-en-1-ol and acetic acid. The calculated half-life for the photo-oxidation of linalyl acetate is a very short 1.1 hours, suggesting that photodegradation is a rapid process for such compounds. wikipedia.org
Microbial Degradation and Biotransformation Processes
Microorganisms in the environment are expected to play a crucial role in the breakdown of this compound. The primary mechanism is likely the enzymatic hydrolysis of the ester bond, followed by the degradation of the resulting alcohol and acid.
Identification of Microorganisms Involved in Degradation
While specific microorganisms that degrade this compound have not been identified, numerous microbial species are known to break down similar ester compounds and hydrocarbons. Hydrocarbon-degrading microorganisms are naturally abundant in both freshwater and marine environments. fishersci.ca
Genera of bacteria such as Pseudomonas, Rhodococcus, Achromobacter, and Agrobacterium have been identified in the degradation of monoterpenes, which share structural similarities with this compound. ontosight.ai Fungi are also significant degraders; for instance, Cunninghamella elegans has been shown to hydrolyze the ester bonds in steroidal compounds. frontiersin.org Furthermore, bacteria like Flavobacterium sp. are known to degrade organophosphorus pesticides, often initiating the process through hydrolysis. wikipedia.org It is plausible that species from these and other genera, possessing the necessary enzymes, would be capable of degrading this compound.
Enzymatic Mechanisms of Biodegradation
The biodegradation of this compound is predicted to be initiated by the enzymatic hydrolysis of the ester linkage. This reaction is catalyzed by a class of enzymes called esterases (or hydrolases), which are widespread in microorganisms. wikipedia.orgfishersci.fi This initial step would release non-3-en-1-ol and acetic acid.
Following hydrolysis, both products can be further metabolized by microorganisms. Acetic acid is a simple organic acid that can be readily used by many microbes as a carbon and energy source, often by converting it to acetyl-CoA, which enters central metabolic pathways like the citric acid cycle. fishersci.canih.gov The alcohol, non-3-en-1-ol, can be oxidized by alcohol dehydrogenases and other oxidoreductases. The unsaturated hydrocarbon chain can be functionalized by monooxygenases, which introduce oxygen atoms, making the molecule more susceptible to further degradation through pathways like beta-oxidation. ontosight.ai In some cases, complete degradation to carbon dioxide and methane (B114726) can occur under anaerobic conditions through syntrophic relationships between different microbial groups. fishersci.ca
A study on the biotransformation of a similar compound, (-)-dihydromyrcenyl acetate, by the larvae of the common cutworm (Spodoptera litura) showed that the primary transformation was the oxidation of the double bond, leading to products like 1,2-dihydroxydihydromyrcenyl acetate. wikipedia.org This indicates that oxidation of the double bond is a key enzymatic pathway in the biotransformation of such compounds.
Volatilization and Atmospheric Transport Dynamics
This compound is expected to be a volatile compound, meaning it can readily evaporate from soil and water surfaces into the atmosphere. Its tendency to volatilize is governed by physical-chemical properties such as its vapor pressure and Henry's Law constant.
For a similar compound, linalyl acetate, the estimated Henry's Law constant suggests it will volatilize from water. wikipedia.org The calculated volatilization half-life from a model river is approximately 1.9 hours, and from a model lake, it is about 5.8 days. wikipedia.org Given the structural similarities, this compound is likely to exhibit comparable volatilization behavior. The rate of volatilization from water is proportional to the Henry's Law constant, while volatilization from soil is also influenced by the compound's adsorption to soil particles. nih.gov
Once in the atmosphere, the fate of this compound is likely dominated by rapid photodegradation. The calculated half-life for the photo-oxidation of linalyl acetate is only 1.1 hours. wikipedia.org This rapid degradation suggests that this compound is unlikely to persist in the atmosphere long enough for significant long-range transport.
Ecological Impacts of Environmental Transformation Products
The environmental transformation of this compound is expected to primarily proceed via hydrolysis, a common pathway for acetate esters in aqueous environments. This process breaks the ester bond, yielding two principal transformation products: non-3-en-1-ol and acetic acid. The subsequent ecological impact is therefore determined by the individual and combined effects of these resulting compounds. Further degradation, such as oxidation of the alcohol or the unsaturated bond, can lead to other products like nonanoic acid, which also has distinct environmental effects.
Hydrolysis Products and Their Ecological Significance
Non-3-en-1-ol: This unsaturated alcohol is the direct result of the hydrolysis of the parent ester. According to available safety data, non-3-en-1-ol is generally not considered dangerous for the environment under normal conditions. synerzine.com However, the same data suggests that large or frequent spills could have hazardous environmental effects, warranting caution in its handling and disposal. synerzine.com Some sources also indicate that it can be an eye irritant. thegoodscentscompany.com Its persistence and long-term effects in various environmental compartments are not extensively documented in publicly available literature.
Acetic Acid: As the second primary hydrolysis product, acetic acid is a naturally occurring organic acid that plays a role in the metabolism of many organisms. www.gov.uk It is readily biodegradable in the environment. www.gov.uk However, its introduction into ecosystems can have notable impacts. Industrial discharges and emissions are sources of acetic acid in the environment. dcceew.gov.au In high concentrations, it can be harmful to aquatic life, animals, and plants, primarily by altering the pH of water and soil. dcceew.gov.autidjma.tn As a volatile organic compound (VOC), it can also contribute to air pollution. tidjma.tn Environmental levels are generally expected to be low due to natural degradation processes like breakdown by sunlight in the atmosphere. www.gov.uk
Further Oxidation Products
Nonanoic Acid (Pelargonic Acid): Further environmental transformation, potentially through the oxidation of non-3-en-1-ol, could yield nonanoic acid. This carboxylic acid has recognized and potent ecological effects. It is registered for use as a biocide and a herbicide. tga.gov.auhaz-map.com The European Chemicals Agency (ECHA) has classified nonanoic acid as harmful to aquatic life with long-lasting effects. tga.gov.au It is also known to cause serious eye irritation and skin irritation. tga.gov.au Its use as a pesticide highlights its potential to impact non-target organisms if it forms as a significant environmental transformation product of this compound.
Q & A
Q. What are the established methodologies for synthesizing Non-3-enyl acetate with high purity, and how can structural integrity be validated?
this compound is typically synthesized via esterification of non-3-enol with acetic anhydride under acid catalysis. To ensure purity, fractional distillation or preparative gas chromatography (GC) is recommended. Structural validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the acetate group and alkene positioning, alongside mass spectrometry (MS) for molecular weight verification. Infrared (IR) spectroscopy can further validate functional groups (C=O stretch at ~1740 cm⁻¹, C-O at ~1240 cm⁻¹). Consistency in spectral data with reference libraries (e.g., NIST Chemistry WebBook) is critical .
Q. How can researchers reliably quantify this compound in complex matrices (e.g., biological or environmental samples)?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantification. For biological matrices, solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) with ethyl acetate/hexane is used to isolate the compound. Calibration curves with internal standards (e.g., deuterated analogs) minimize matrix effects. For environmental samples, headspace GC-MS is effective for volatile organic compound analysis. Method validation should include recovery rates (80–120%), limit of detection (LOD < 0.1 ppm), and reproducibility (RSD < 5%) .
Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?
Critical properties include:
- Vapor pressure : Measured via static headspace analysis or estimated using the Antoine equation.
- Henry’s Law constant : Determined via equilibrium partitioning in closed systems (gas-liquid chromatography).
- LogP (octanol-water partition coefficient) : Shake-flask method with HPLC quantification.
- Thermal stability : Thermogravimetric analysis (TGA) under inert atmospheres. Reference data from analogous esters (e.g., ethyl acetate) can guide experimental setups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic pathways of this compound in mammalian systems?
Discrepancies often arise from interspecies variability (e.g., rodent vs. human liver microsomes) or enzymatic assay conditions. To address this:
- Conduct in vitro studies with cytochrome P450 isoforms (CYP2E1, CYP3A4) under controlled oxygen levels.
- Use isotopic labeling (e.g., ¹³C-acetate) to track metabolite formation via LC-HRMS.
- Compare results with computational models (e.g., molecular docking for enzyme-substrate interactions). Cross-referencing with the RIFM Fragrance Material Safety Assessment framework ensures standardized protocols .
Q. What advanced spectroscopic techniques are optimal for studying this compound’s interactions with lipid bilayers or proteins?
- Surface plasmon resonance (SPR) : To monitor real-time binding kinetics with membrane proteins.
- Fluorescence anisotropy : For assessing changes in membrane fluidity upon incorporation.
- Solid-state NMR : To resolve structural details in lipid bilayers (e.g., phase behavior, acyl chain ordering).
- Molecular dynamics simulations : Pair with experimental data to model partitioning energetics. Reagents like 11-mercaptoundecanoic acid (MUA) and Tris-(2-carboxyethyl)phosphine (TCEP) stabilize gold-surface interactions in SPR setups .
Q. How should experimental designs account for environmental degradation pathways of this compound?
Design tiered studies:
- Abiotic degradation : Test hydrolysis rates at varying pH (4–10) and UV exposure (λ = 254 nm).
- Biotic degradation : Use soil or water microcosms with metagenomic profiling to identify microbial consortia.
- Advanced analytics : Employ high-resolution mass spectrometry (HRMS) to detect transformation products (e.g., non-3-enol, acetic acid). Statistical tools like principal component analysis (PCA) can differentiate dominant degradation pathways .
Q. What methodologies are recommended for analyzing enantiomeric purity of this compound, and why is this critical?
Chiral GC or HPLC with β-cyclodextrin columns separates enantiomers. Circular dichroism (CD) spectroscopy confirms optical activity. Enantiomeric purity is critical because biological systems often exhibit stereoselective responses (e.g., receptor binding, toxicity). For example, (R)- and (S)-isomers may differ in metabolic rates by >50% .
Methodological Guidance for Contradictory Data
Q. How can researchers address discrepancies in reported toxicity thresholds for this compound?
- Standardize test systems : Use OECD Guidelines 423 (acute oral toxicity) or 471 (bacterial mutagenicity).
- Control confounding variables : Ensure consistent solvent concentrations (e.g., DMSO < 1% v/v).
- Meta-analysis : Aggregate data from RIFM assessments, adjusting for study design (e.g., in vivo vs. in silico). Contradictions often stem from differing exposure durations or endpoint measurements (e.g., LC50 vs. NOAEL) .
Data Presentation and Reproducibility
Q. What are best practices for reporting experimental data on this compound to ensure reproducibility?
- Raw data deposition : Share GC/MS chromatograms, NMR spectra, and kinetic datasets in public repositories (e.g., Zenodo).
- Detailed protocols : Specify reaction conditions (temperature, catalyst loading), instrument parameters (e.g., GC column: DB-5MS), and statistical methods (e.g., ANOVA with Tukey’s post-hoc).
- Negative results : Report failed syntheses or non-detects to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
